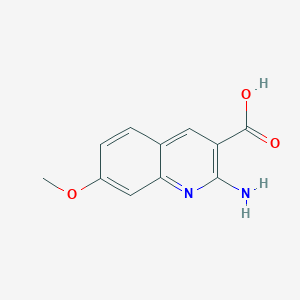

2-Amino-7-methoxyquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-7-methoxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 . It is used for research purposes .

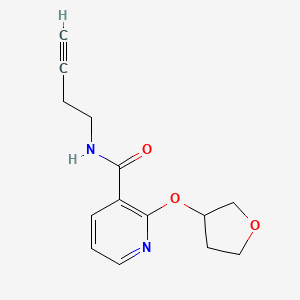

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCOC1=CC2=NC(=C(C=C2C=C1)C(=O)O)N . This indicates that the compound contains a methoxy group (OCH3), an amino group (NH2), and a carboxylic acid group (COOH) attached to a quinoline ring. Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 218.21 . The compound’s solubility and other physical properties are not specified in the search results.科学的研究の応用

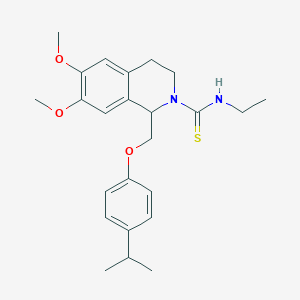

Neuroactive Compounds and Behavioral Effects

Studies on derivatives of tetrahydroisoquinoline-3-carboxylic acids, which are structurally similar to 2-Amino-7-methoxyquinoline-3-carboxylic acid, have shown effects on the locomotor activity of mice. These compounds, after peripheral injection, exhibited a transient increase in activity. Certain derivatives were identified in the rat brain, suggesting a potential physiological role. Their effects on levels of endogenous amines, amino acids, and metabolites were also examined, indicating their neuroactive potential (Nakagawa et al., 1996).

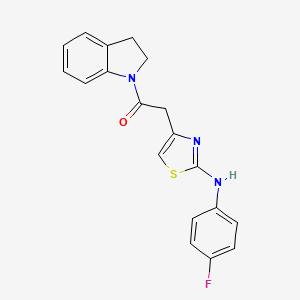

Synthetic Application in Antibacterial Agents

In the field of synthetic chemistry, this compound derivatives have been utilized in the development of novel antibacterial drugs. For instance, specific quinoline derivatives showed potent antibacterial activity against various respiratory pathogens, including gram-positive and gram-negative bacteria. These compounds also exhibited promising profiles in preliminary toxicological and pharmacokinetic studies (Odagiri et al., 2013).

Role in Tubulin Polymerization Inhibition

Some studies have focused on the development of 5-amino-2-aroylquinolines, which include 6-methoxyquinoline derivatives, as tubulin polymerization inhibitors. These compounds demonstrated substantial antiproliferative activity against various cancer cell lines and were comparable to known tubulin inhibitors. Their impact on biological activity, based on different bridging groups at position C-2, was explored, showing significant potential in cancer therapy (Lee et al., 2011).

Application in Antimycobacterial Drugs

Derivatives of this compound have been synthesized and evaluated for their antimycobacterial activities. Certain compounds showed high in vitro and in vivo activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds were also assessed for their ability to inhibit the supercoiling activity of DNA gyrase, a crucial enzyme in bacterial replication (Senthilkumar et al., 2008).

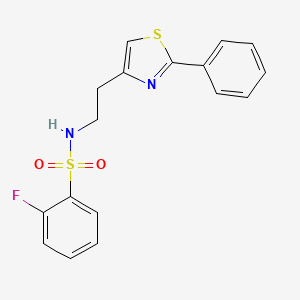

Enantioseparation and Analysis of Amino Acids

Methoxyquinoline derivatives, including 6-methoxyquinoline, have been used for the enantioseparation of all chiral proteinogenic amino acids. A derivatization method using 6-methoxyquinoline-4-carboxylic acid-succinimide ester was developed, which supports the separation of amino acid enantiomers and enhances fluorescence activity and sensitive mass spectrometric detection. This method has potential applications in the analysis of trace amino acids in biological samples (Reischl & Lindner, 2012).

特性

IUPAC Name |

2-amino-7-methoxyquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-7-3-2-6-4-8(11(14)15)10(12)13-9(6)5-7/h2-5H,1H3,(H2,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWUJTUKJDVRBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2492248.png)

![Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2492251.png)

![13-fluoro-5-(1H-indole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2492255.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2492257.png)

![Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2492259.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2492260.png)

![7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492264.png)